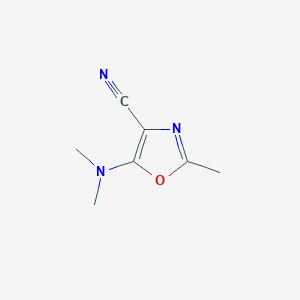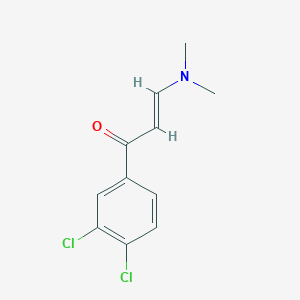![molecular formula C23H20FN5O3 B2885254 8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 845627-99-8](/img/structure/B2885254.png)
8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines are biologically significant and are found in many natural substances, such as DNA and caffeine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate purine base. The specific substituents (4-ethoxyphenyl, 4-fluorophenyl, and methyl groups) would then be added in subsequent steps. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, with the various substituents attached at the specified positions. The presence of the ethoxy, fluorophenyl, and methyl groups would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the purine core and the specific substituents. For example, the ethoxy group might be susceptible to reactions that cleave ethers, while the fluorophenyl group might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of the substituents .Scientific Research Applications
Molecular Interaction and Structure Analysis
A detailed quantitative analysis of the intermolecular interactions present in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione was conducted to understand its molecular structure and potential applications in material design. This study revealed anisotropic distribution of interaction energies, indicating its potential utility in new material development due to its structural characteristics and stabilization through electrostatic energy contributions (Shukla et al., 2020).
Serotonergic Activity and Potential Therapeutic Applications
Several research efforts have been focused on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exploring their affinity for serotonin receptors and their potential as antidepressant and anxiolytic agents. These studies have identified compounds with significant activity towards serotonin 5-HT1A and 5-HT7 receptors, suggesting potential therapeutic applications in mood disorders (Zagórska et al., 2016; Zagórska et al., 2015). Notably, these applications leverage the compound's interaction with serotonergic pathways, underscoring its significance in neuropsychopharmacology research.
Photophysical and Fluorescence Sensing Applications
Research on derivatives of the compound has also extended into photophysical properties, particularly in the development of colorimetric and ratiometric fluorescence sensors for ions like fluoride. These studies have demonstrated the compound's capability in selective sensing applications, attributing this functionality to its structural and electronic properties that facilitate proton transfer and interaction with target ions (Peng et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-ethoxyphenyl)-7-(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-4-32-17-11-9-16(10-12-17)29-18(14-5-7-15(24)8-6-14)13-28-19-20(25-22(28)29)26(2)23(31)27(3)21(19)30/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRNNBNZDBGXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride](/img/structure/B2885171.png)




![2-benzylsulfanyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885177.png)


![N-[[(3As,6aS)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan-6a-yl]methyl]-2-chloroacetamide](/img/structure/B2885185.png)
![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2885187.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2885191.png)

